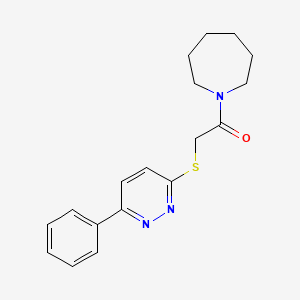

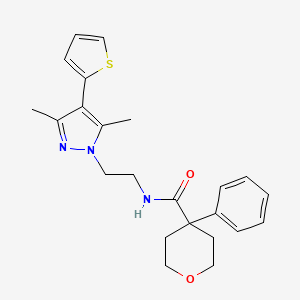

1-(Azepan-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Azepan-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the sulfanylketone family, which has been shown to have a range of biological and pharmacological activities. In

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

1-(Azepan-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone may serve as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, the use of α-phenylvinylsulfonium salts in the synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines highlights the utility of similar sulfanyl compounds in generating diverse heterocyclic frameworks with potential pharmacological activities (Matlock et al., 2015).

Phosphine-Catalyzed Reactions

Phosphine-catalyzed intermolecular cyclizations, as demonstrated in the synthesis of benzo[b]azepin-3-ones, provide a methodological basis for utilizing this compound in constructing pharmacologically relevant structures through α-umpolung addition followed by an aldol reaction (Zhang et al., 2019).

Antioxidant and Biological Activity

Research into the synthesis and biological activity of sulfur- and nitrogen-containing compounds, including thiourea and acetophenone derivatives, suggests potential for exploring the physiological properties of related sulfanyl compounds. These studies have identified compounds with significant antioxidant effects and membrane-stabilizing activities, which could be relevant for this compound (Farzaliyev et al., 2020).

Polymers and Materials Science

The synthesis of polyaziridines and their functionalization through organocatalyzed ring-opening polymerization of N-tosyl aziridines using functional and non-activated amine initiators opens up avenues for the application of this compound in materials science. These polymers could be used in coatings, adhesives, and as functional materials with tailored properties (Bakkali-Hassani et al., 2017).

Propriétés

IUPAC Name |

1-(azepan-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c22-18(21-12-6-1-2-7-13-21)14-23-17-11-10-16(19-20-17)15-8-4-3-5-9-15/h3-5,8-11H,1-2,6-7,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUFKKIOWRKKES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952686.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2952688.png)

![N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2952690.png)

![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2952691.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2952695.png)

![2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine](/img/structure/B2952697.png)

![[2-Oxo-2-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2952700.png)

![3-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2952705.png)